molecular formula C22H22FN5O2 B10992653 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B10992653
M. Wt: 407.4 g/mol
InChI Key: LASGLDZBFUKAFW-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the quinazoline and benzimidazole families. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. The initial step often includes the formation of the quinazoline core, followed by the introduction of the benzimidazole moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease processes.

    Pathways: Signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide apart is its unique combination of the quinazoline and benzimidazole moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C22H22FN5O2/c1-13(2)28-19-7-5-4-6-18(19)26-20(28)11-24-21(29)12-27-14(3)25-17-9-8-15(23)10-16(17)22(27)30/h4-10,13H,11-12H2,1-3H3,(H,24,29)

InChI Key

LASGLDZBFUKAFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

Origin of Product

United States

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